molecular formula C12H11N3O2 B12872844 1H-Pyrrole-2-carboxamide, N-[2-(aminocarbonyl)phenyl]- CAS No. 89812-80-6

1H-Pyrrole-2-carboxamide, N-[2-(aminocarbonyl)phenyl]-

Cat. No.: B12872844
CAS No.: 89812-80-6
M. Wt: 229.23 g/mol
InChI Key: HMQDMIUBSPHDMZ-UHFFFAOYSA-N
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Description

N-(2-carbamoylphenyl)-1H-pyrrole-2-carboxamide is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a carbamoyl group attached to a phenyl ring, which is further connected to a pyrrole ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-carbamoylphenyl)-1H-pyrrole-2-carboxamide typically involves the reaction of 2-aminobenzamide with pyrrole-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane (DCM) and a temperature range of 0-25°C.

Industrial Production Methods: In an industrial setting, the production of N-(2-carbamoylphenyl)-1H-pyrrole-2-carboxamide may involve a continuous flow process to enhance the efficiency and yield of the reaction. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Types of Reactions:

    Oxidation: N-(2-carbamoylphenyl)-1H-pyrrole-2-carboxamide can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the pyrrole ring, respectively.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like bromine (Br2) for electrophilic substitution.

Major Products:

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2-carbamoylphenyl)-1H-pyrrole-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(2-carbamoylphenyl)-1H-pyrrole-2-carboxamide can be compared with other pyrrole derivatives such as:

  • N-(2-carbamoylphenyl)-1H-pyrrole-2-carboxylate
  • N-(2-carbamoylphenyl)-1H-pyrrole-2-carboxylamide

Uniqueness: The presence of the carbamoyl group attached to the phenyl ring and the pyrrole ring distinguishes N-(2-carbamoylphenyl)-1H-pyrrole-2-carboxamide from other similar compounds. This unique structure contributes to its specific chemical reactivity and potential biological activities.

Properties

CAS No.

89812-80-6

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

N-(2-carbamoylphenyl)-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C12H11N3O2/c13-11(16)8-4-1-2-5-9(8)15-12(17)10-6-3-7-14-10/h1-7,14H,(H2,13,16)(H,15,17)

InChI Key

HMQDMIUBSPHDMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=CN2

Origin of Product

United States

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